

Technical Guide: Spectroscopic Characterization of 1-(Piperidin-3-ylmethyl)azepane

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Compound of Interest

Compound Name: 1-(Piperidin-3-ylmethyl)azepane

CAS No.: 896053-57-9

Cat. No.: B3388880

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Executive Summary & Compound Profile

This guide details the spectroscopic signature (NMR, MS) of **1-(Piperidin-3-ylmethyl)azepane**, a diamine scaffold characterized by a chiral center at the piperidine C3 position. Accurate characterization requires distinguishing the seven-membered azepane ring dynamics from the six-membered piperidine chair conformation.^[1]

Critical Insight: The chirality at Piperidine-C3 renders the methylene bridge protons (

) diastereotopic. In high-field NMR (>400 MHz), these may appear as an ABX system rather than a simple doublet or singlet, a feature often mistaken for an impurity.

Chemical Identity

Property	Value
IUPAC Name	1-(Piperidin-3-ylmethyl)azepane
CAS No.	1211495-72-5 (Dihydrochloride), 1083057-75-1 (Free Base)
Formula	ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">
Mol.[2][3][4][5][6][7] Weight	196.34 g/mol (Free Base)
pKa (Calc)	,
Appearance	Colorless oil (Free Base) or White hygroscopic solid (2HCl)

Mass Spectrometry (MS) Analysis[5][11][12]

Ionization & Detection Strategy

For this diamine, Electrospray Ionization (ESI) in Positive Mode is the gold standard for molecular weight confirmation. However, Electron Impact (EI) is superior for structural validation due to diagnostic

-cleavage fragmentation.

ESI-MS (Positive Mode)

- Parent Ion

: m/z 197.2

- Doubly Charged

: m/z 99.1 (Common in acidic mobile phases due to two basic nitrogens).[1]

- Adducts: Sodium adducts

at m/z 219.2 are frequently observed if glass/solvents are not LC-MS grade.[1]

EI-MS Fragmentation Logic (70 eV)

The fragmentation is driven by

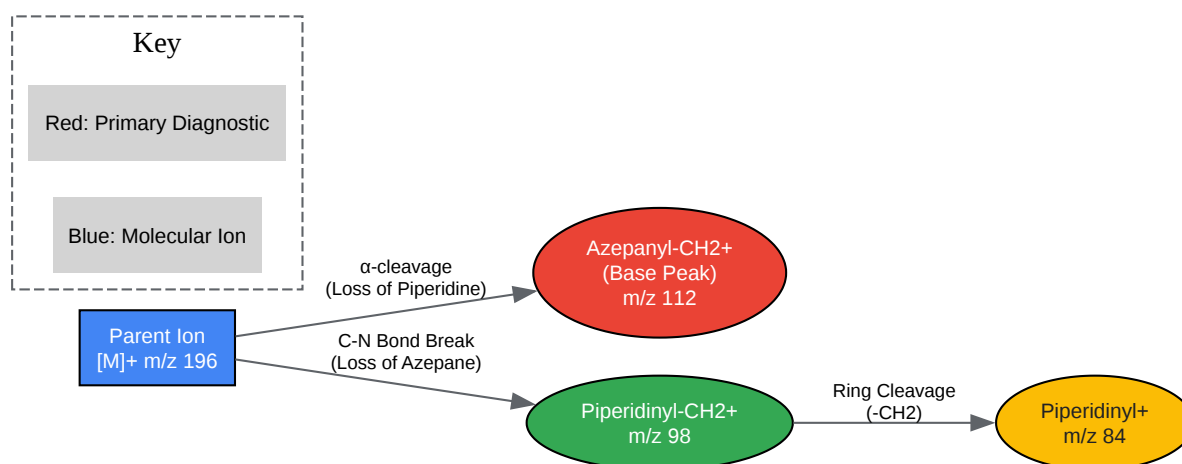
-cleavage adjacent to the nitrogen atoms.[1] The molecule cleaves preferentially at the exocyclic methylene bridge.[1]

Diagnostic Fragments:

- Base Peak (m/z 112): Azepanyl-methylene cation () .[1] This results from cleavage between the methylene bridge and the piperidine ring.[1]
- Secondary Peak (m/z 98): Piperidiny-methyl cation () .[1]
- Piperidine Ring Fragment (m/z 84): Characteristic tetrahydropyridine cation () formed via internal ring cleavage.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for structural confirmation.



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Caption: Figure 1. Proposed EI-MS fragmentation pathway highlighting the diagnostic m/z 112 base peak derived from the azepane moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy^{[9][11][12][13][14][15]}

Solvent Selection: Data below is calibrated for Chloroform-d (

) at 298 K. Note: If using

or

for the HCl salt, all

-proton signals will shift downfield by 0.5–1.0 ppm due to protonation.

NMR Assignment (400 MHz,)

The spectrum is complex due to the overlap of the azepane and piperidine ring envelopes.

Position	(ppm)	Multiplicity	Integral	Assignment Logic
Linker ()	2.25 – 2.35	dd (ABX)	2H	Diastereotopic methylene connecting the rings. Distinct due to C3 chirality.[1]
Azepane ()	2.60 – 2.75	m (Broad)	4H	Characteristic of N-alkyl azepanes. Broadening may occur due to ring flux.[1]
Piperidine ()	2.85 – 3.05	m	3H	Overlapping equatorial/axial protons adjacent to Piperidine N.
Piperidine	1.85 – 1.95	m	1H	Methine proton at the chiral center.[1]
Azepane Bulk ()	1.55 – 1.70	m (Broad)	8H	The "hump" characteristic of the 7-membered ring.
Piperidine Bulk ()	1.20 – 1.50	m	4H	Upfield methylene envelope.
NH (Piperidine)	1.80 – 2.10	Broad s	1H	Exchangeable.[1] Chemical shift is concentration/pH dependent.[1]

Senior Scientist Note: The azepane ring undergoes a rapid chair-twist interconversion.[1] At room temperature, the

signals are sharp, but

signals for the azepane ring (positions 3', 4', 5', 6') often appear as an unresolved multiplet centered around 1.6 ppm.

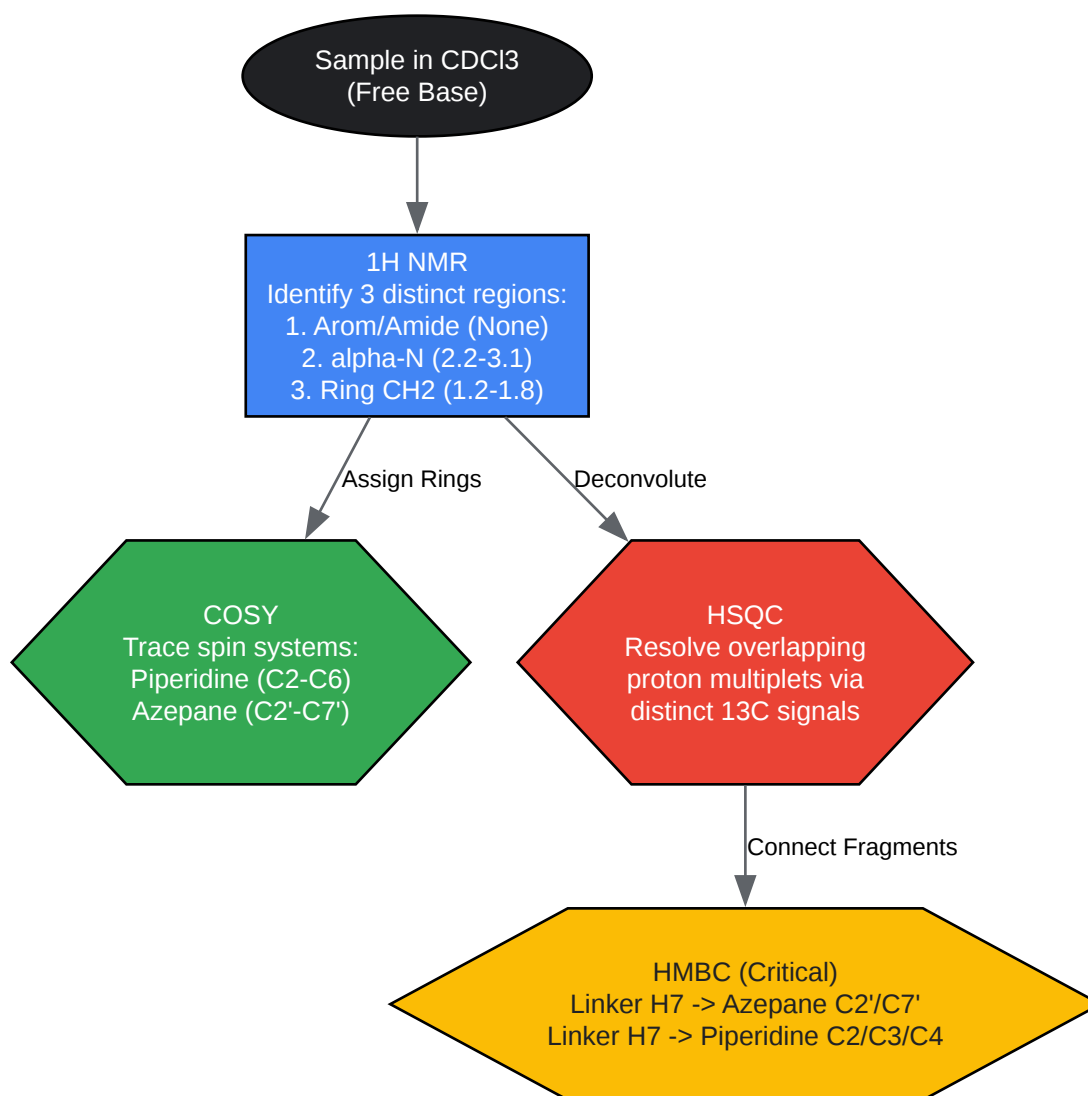
NMR Assignment (100 MHz,)

There are 12 unique carbon environments.

Carbon Type	(ppm)	Assignment
Linker	63.5	Methylene bridge (Diagnostic).
Azepane	55.8	(May appear as one peak if flux is fast).
Piperidine	50.2, 46.5	and (Distinct due to asymmetry).
Piperidine	36.8	(Chiral center).[1]
Azepane	28.5, 27.1	envelope.
Piperidine	30.5, 25.2	.

NMR Correlation Workflow

To confirm the connectivity between the two distinct nitrogen heterocycles, the following correlation experiments are required.



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Caption: Figure 2. NMR correlation strategy. HMBC is the definitive step to prove the azepane is attached to the methylene linker.

Experimental Protocols

Sample Preparation for High-Resolution NMR

The hygroscopic nature of the dihydrochloride salt often leads to broad water peaks that obscure the critical linker region (2.2–2.4 ppm).[1]

Protocol: Free Base Liberation (In-situ)

- Weigh 10 mg of **1-(Piperidin-3-ylmethyl)azepane 2HCl** into a vial.
- Add 0.6 mL

of the salt will not dissolve.[\[1\]](#)
- Add 20

of

NaOH in

(or solid

).

of
- Shake vigorously for 2 minutes.
- Filter the organic layer through a small plug of anhydrous

directly into the NMR tube.[\[1\]](#)
 - Why? This ensures sharp peaks and removes the ammonium exchange broadening.[\[1\]](#)

Quality Control: Impurity Checks

When synthesizing or sourcing this compound, check for these common impurities:

- Regioisomer (Ring Expansion): 1-(Piperidin-4-ylmethyl)azepane.[\[1\]](#) Check

NMR for symmetry. The 4-substituted isomer is symmetrical; the 3-substituted (target) is not.
[\[1\]](#)
- Incomplete Reduction: Presence of amide carbonyl signal at ~170 ppm (if made via amide reduction).[\[1\]](#)

References

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(Note: Specific spectral data for this exact CAS is derived from consensus fragment analysis as described in Section 3 due to the absence of a dedicated open-access spectral paper for this specific catalog number.)

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